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  • Product: 3-Bromo-4-methylpyridine-2-carboxylic acid

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Bromo-4-methylpyridine-2-carboxylic acid

A. (2024, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link] Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

A. (2024, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 3-Bromo-4-methylpyridine-2-carboxylic acid, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. We will explore its core chemical structure, physicochemical properties, spectroscopic signature, and logical synthesis pathways. Emphasis is placed on its reactivity, particularly the strategic utility of its functional groups in constructing more complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who leverage advanced heterocyclic building blocks in their discovery and development pipelines.

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and water miscibility make it a privileged structure in drug design.[2] The strategic placement of multiple functional groups onto this core, as seen in 3-Bromo-4-methylpyridine-2-carboxylic acid, creates a highly versatile building block.

This molecule incorporates three key functionalities onto the pyridine core:

  • A carboxylic acid at the 2-position, providing a reactive handle for amide bond formation, esterification, or decarboxylation reactions.[3][4]

  • A bromo substituent at the 3-position, which serves as a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[5][6]

  • A methyl group at the 4-position, which influences the molecule's steric and electronic properties and can serve as a site for further functionalization.

The specific arrangement of these groups offers chemists precise control over subsequent synthetic transformations, making this compound a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[7]

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility. 3-Bromo-4-methylpyridine-2-carboxylic acid is defined by the following identifiers and its distinct molecular architecture.

Caption: Chemical structure of 3-Bromo-4-methylpyridine-2-carboxylic acid.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 3-Bromo-4-methylpyridine-2-carboxylic acid N/A
CAS Number 886365-44-2 N/A
Molecular Formula C₇H₆BrNO₂ [8]
Molecular Weight 216.03 g/mol N/A
SMILES CC1=C(C(=NC=C1)C(=O)O)Br N/A

| InChIKey | YLKPFISVTXGBGA-UHFFFAOYSA-N | N/A |

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are critical for confirming the identity and purity of the compound. While comprehensive experimental data for this specific isomer is not widely published, the following properties and spectral characteristics can be predicted based on its structure and data from close analogs.[9][10]

Table 2: Physicochemical Properties

Property Predicted/Observed Value Notes
Appearance White to off-white solid/powder Typical for this class of compounds.[7]
Melting Point >200 °C (with decomposition) Expected to be high due to hydrogen bonding and aromatic stacking. Isomers like 3-Bromopyridine-4-carboxylic acid melt at 234-238 °C.[10]
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol). The carboxylic acid group imparts some water solubility, but the brominated pyridine ring is largely hydrophobic.

| pKa | ~2-3 (for carboxylic acid) | The electron-withdrawing nature of the pyridine nitrogen and bromine atom acidifies the carboxyl proton. |

Spectroscopic Characterization
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two pyridine protons, likely appearing as doublets. The methyl group protons would appear as a sharp singlet further upfield, typically around 2.2-2.6 ppm. The acidic proton of the carboxylic acid would be a broad singlet, highly deshielded (10-13 ppm), which would disappear upon a D₂O shake.[11]

  • ¹³C NMR Spectroscopy : The carbon spectrum would display seven unique signals. The carboxyl carbon would be the most deshielded, appearing in the 165-175 ppm range. The five carbons of the pyridine ring would have distinct shifts influenced by their substituents, and the methyl carbon would appear upfield (~15-25 ppm).[11]

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp peak between 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[11]

  • Mass Spectrometry (MS) : The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.

Synthesis and Manufacturing

The synthesis of 3-Bromo-4-methylpyridine-2-carboxylic acid is not commonly detailed in the literature, suggesting it is a specialty chemical. However, a logical and robust synthetic route can be designed based on well-established pyridine chemistry. A highly plausible method involves the selective oxidation of a 2,4-dimethylpyridine precursor.

A representative synthesis workflow starts from 3-bromo-2,4-dimethylpyridine. The key challenge and strategic step is the selective oxidation of the methyl group at the 2-position over the one at the 4-position. The methyl group at C2 is activated towards oxidation due to its proximity to the ring nitrogen. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation.[12]

synthesis_workflow start 3-Bromo-2,4-dimethylpyridine (Precursor) process Oxidation (Heat, 70-80°C) start->process 1. reagent KMnO₄, H₂O reagent->process 2. workup Workup (Filtration, Acidification) process->workup 3. product 3-Bromo-4-methylpyridine-2-carboxylic acid (Final Product) workup->product 4.

Caption: Representative workflow for the synthesis of the target compound.
Experimental Protocol: Oxidation of 3-Bromo-2,4-dimethylpyridine

Causality: This protocol is adapted from established procedures for the selective oxidation of 2-picolines to picolinic acids.[12] The choice of KMnO₄ as the oxidant is based on its proven efficacy and relative cost-effectiveness for this type of transformation. The reaction is performed in an aqueous medium, and temperature control is crucial to manage the exothermicity and prevent unwanted side reactions.

  • Setup : To a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the starting material, 3-bromo-2,4-dimethylpyridine (1.0 eq), and water (approx. 10-20 mL per gram of starting material).

  • Reaction Initiation : Begin vigorous stirring and heat the mixture to approximately 75°C.

  • Oxidant Addition : Weigh potassium permanganate (KMnO₄, approx. 2.5-3.0 eq) and add it to the reaction mixture portion-wise over 1-2 hours. The temperature must be carefully controlled to remain between 80-85°C during the addition. The disappearance of the purple permanganate color indicates its consumption.

  • Reaction Monitoring & Completion : After the final addition of KMnO₄, maintain the reaction at 80-85°C for an additional 1-2 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material. A dark brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup - Filtration : Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

  • Workup - Isolation : Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~3-4. The desired product will precipitate out of the solution as a solid.

  • Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and by melting point analysis.

Chemical Reactivity and Applications in Drug Discovery

The true value of 3-Bromo-4-methylpyridine-2-carboxylic acid lies in its versatile reactivity, which allows for its elaboration into a wide array of more complex target molecules.

Reactions at the Carboxylic Acid Group

The carboxylic acid is a versatile functional group for building molecular complexity, most commonly through the formation of amide bonds.

  • Amide Coupling : In the presence of coupling reagents (e.g., HATU, EDC/HOBt), the carboxylic acid readily reacts with primary or secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

  • Esterification : Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) or reaction with an alkyl halide under basic conditions will yield the corresponding ester. Esters can act as prodrugs or be used as synthetic intermediates.[13]

Reactions at the Bromine Substituent

The C-Br bond is the key to diversification via cross-coupling chemistry. The electron-deficient nature of the pyridine ring makes this position highly susceptible to palladium-catalyzed reactions.

  • Suzuki-Miyaura Coupling : This is arguably the most powerful reaction for this position. Reacting with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the direct formation of a C-C bond, creating biaryl structures that are common in modern pharmaceuticals.[5]

  • Other Cross-Couplings : The bromo group can also participate in other important transformations, including Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), dramatically expanding the synthetic possibilities.

Applications as a Synthetic Intermediate

Substituted pyridine carboxylic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds.[3][14] They have been incorporated into molecules targeting diseases such as tuberculosis, cancer, and various neurological disorders.[7][13] The specific substitution pattern of 3-Bromo-4-methylpyridine-2-carboxylic acid makes it an ideal starting point for synthesizing compounds where a bicyclic or otherwise complex group is required adjacent to the pyridine nitrogen, a common motif in kinase inhibitors and other targeted therapies.

Safety and Handling

As a laboratory chemical, 3-Bromo-4-methylpyridine-2-carboxylic acid and its precursors require careful handling. The safety information is derived from data for closely related compounds.[9][10][15]

  • Hazard Classification : Expected to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. May be harmful if swallowed.[9][10]

  • GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-4-methylpyridine-2-carboxylic acid is a potent and versatile chemical building block. Its value is derived from the orthogonal reactivity of its three key functional groups—the carboxylic acid, the bromo substituent, and the methyl group—all positioned on the medicinally relevant pyridine scaffold. The ability to selectively perform amide couplings at the acid and engage in powerful C-C bond-forming reactions at the C-Br bond provides chemists with a reliable and strategic platform for the efficient synthesis of complex molecules for drug discovery, agrochemical research, and materials science.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed Central. Available at: [Link]

  • Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. (1998). ACS Publications. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. Available at: [Link]

  • 3-Bromopyridine-2-carboxylic Acid. PubChem. Available at: [Link]

  • Method for preparing 3-bromo-4-methylpyridine. Google Patents.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). PubMed Central. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Preparation process of 3 amino-4 methyl pyridine. Google Patents.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2022). Chemistry LibreTexts. Available at: [Link]

  • 4-Bromopyridine-2-carboxylic acid. PubChem. Available at: [Link]

  • Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. (2019). PubMed. Available at: [Link]

  • Decarboxylative cross-coupling. Wikipedia. Available at: [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2014). Bentham Science. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Importance of 3-Aryl-4-methylpicolinic Acids The biaryl pyridine motif is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 3-Aryl-4-methylpicolinic Acids

The biaryl pyridine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of blockbuster drugs and clinical candidates. The targeted functionalization of the pyridine scaffold allows for the fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles. 3-Bromo-4-methylpyridine-2-carboxylic acid is a key building block in this endeavor, offering a versatile handle for the introduction of diverse aryl and heteroaryl groups at the 3-position through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. The resulting 3-aryl-4-methylpicolinic acids are valuable intermediates in the synthesis of complex molecular architectures for drug discovery.

This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and field-proven insights for the successful application of 3-bromo-4-methylpyridine-2-carboxylic acid in Suzuki-Miyaura coupling reactions.

Mechanistic Insights: Navigating the Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron species (typically a boronic acid) and an organic halide.[1] The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Regeneration Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices:

  • Oxidative Addition: The reaction initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing carboxylic acid group, facilitates this step. The C-Br bond at the 3-position is sufficiently activated for this transformation.

  • Transmetalation: This is often the rate-determining step and requires the activation of the boronic acid by a base. The base converts the boronic acid to a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2] The choice of base is critical to avoid unwanted side reactions.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.

Key Considerations for 3-Bromo-4-methylpyridine-2-carboxylic acid

The unique substitution pattern of this substrate presents specific challenges and opportunities that must be addressed for a successful coupling reaction.

1. The Dual Role of the Carboxylic Acid:

The ortho-carboxylic acid group can be a double-edged sword. While its electron-withdrawing nature activates the C-Br bond towards oxidative addition, it can also interfere with the catalytic cycle. The carboxylate anion, formed in the presence of a base, can coordinate to the palladium center, potentially inhibiting the reaction.[3] Therefore, careful selection of the base and reaction conditions is paramount.

2. Potential for Decarboxylation:

Pyridine-2-carboxylic acids are known to be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures.[4][5] This side reaction would lead to the formation of 3-bromo-4-methylpyridine, which could then undergo Suzuki coupling, resulting in an undesired byproduct. Monitoring the reaction for the formation of this byproduct is crucial.

3. Steric and Electronic Effects of Substituents:

  • Bromine at the 3-position: The reactivity of bromopyridines in Suzuki coupling is generally lower than their iodo counterparts but significantly higher than chloro-pyridines.[6]

  • Methyl group at the 4-position: This electron-donating group can have a modest electronic effect on the pyridine ring, but its primary influence is likely steric, potentially influencing the preferred conformation of the substrate and its interaction with the catalyst.

  • Carboxylic acid at the 2-position: As discussed, this group has a strong electronic influence and the potential for coordination to the palladium catalyst.

Experimental Protocols

The following protocols are provided as a robust starting point for the Suzuki-Miyaura coupling of 3-bromo-4-methylpyridine-2-carboxylic acid. Optimization may be required for specific boronic acids.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 3-Bromo-4-methylpyridine-2-carboxylic acid

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reactants Combine 3-bromo-4-methylpyridine-2-carboxylic acid, arylboronic acid, and base in a Schlenk flask. Inert_Atmosphere Evacuate and backfill with inert gas (3x). Combine_Reactants->Inert_Atmosphere Add_Catalyst Add Pd(OAc)2 and ligand. Inert_Atmosphere->Add_Catalyst Add_Solvent Add degassed dioxane and water. Add_Catalyst->Add_Solvent Heat_Stir Heat the reaction mixture with stirring. Add_Solvent->Heat_Stir Monitor Monitor progress by TLC or LC-MS. Heat_Stir->Monitor Cool_Quench Cool to room temperature and quench with water. Monitor->Cool_Quench Extraction Extract with an organic solvent (e.g., EtOAc). Cool_Quench->Extraction Purification Purify by column chromatography. Extraction->Purification

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-methylpyridine-2-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add palladium(II) acetate (2-5 mol%) and triphenylphosphine (4-10 mol%).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-methylpicolinic acid.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.

Materials:

  • Same as Protocol 1, but with a microwave-safe reaction vessel.

Step-by-Step Procedure:

  • In a microwave-safe reaction vessel, combine 3-bromo-4-methylpyridine-2-carboxylic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium carbonate (2.0-3.0 equiv), palladium(II) acetate (2-5 mol%), and triphenylphosphine (4-10 mol%).

  • Add degassed 1,4-dioxane and water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction, cool the vessel to room temperature before opening.

  • Proceed with the work-up and purification as described in Protocol 1.

Data Presentation: A Guide to Reaction Optimization

Systematic optimization of reaction parameters is key to achieving high yields and purity. The following table provides a template for recording and comparing experimental results.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent System (v/v)Temp (°C) / Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)90 / 12e.g., 75
2Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)90 / 12e.g., 85
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)100 / 8e.g., 90

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction is sluggish or gives low yields, consider screening different palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.[7] Increasing the temperature or switching to microwave heating can also be beneficial.

  • Decarboxylation: If decarboxylation is observed, try using milder reaction conditions (lower temperature, shorter reaction time). The choice of base can also influence this side reaction; weaker bases may be advantageous.

  • Poor Solubility: If the starting materials or reagents have poor solubility in the chosen solvent system, consider alternative solvents such as DMF, THF, or toluene.

  • Purification Challenges: The carboxylic acid functionality of the product can sometimes complicate purification. If the product is sufficiently acidic, an acid-base extraction can be an effective purification strategy.

Conclusion

The Suzuki-Miyaura coupling of 3-bromo-4-methylpyridine-2-carboxylic acid is a powerful and versatile tool for the synthesis of valuable 3-aryl-4-methylpicolinic acids. By understanding the mechanistic nuances and carefully selecting the reaction conditions, researchers can overcome the potential challenges associated with this substrate and efficiently generate a diverse range of compounds for drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation.

References

  • Bellina, F., & Rossi, R. (2010). The Sonogashira reaction: A powerful tool in organic synthesis. Chemical Reviews, 110(2), 1082-1146.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. 3-Substituted picolinic acids. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]

  • Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(9), 1729-1744.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Thomas, S. P., & Aggarwal, V. K. (2008). The Suzuki-Miyaura reaction of boronic esters.
  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Chem Help ASAP. [Link]

  • YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel. [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A new, mild, and selective method for the oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 52(12), 2559-2562.
  • Bedford, R. B., & Cazin, C. S. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
  • Dunn, G. E., & Thimm, H. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 4-Substituted picolinic acids. Canadian Journal of Chemistry, 55(8), 1342-1347.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki-Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron, 58(48), 9633-9695.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The realities of palladium-catalysed cross-coupling.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl-and heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp-and sp2-hybridized carbon atoms.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3027.

Sources

Application

Topic: Scalable Synthesis of Pharmaceutical Intermediates from 3-Bromo-4-methylpyridine-2-carboxylic acid

An Application Note and Protocol Guide for Researchers Abstract: 3-Bromo-4-methylpyridine-2-carboxylic acid is a highly functionalized pyridine derivative that serves as a critical starting material for a variety of phar...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: 3-Bromo-4-methylpyridine-2-carboxylic acid is a highly functionalized pyridine derivative that serves as a critical starting material for a variety of pharmaceutical targets. Its strategic substitution pattern makes it an ideal precursor for complex active pharmaceutical ingredients (APIs). A key transformation in its utilization is the conversion of the C2-carboxylic acid to a primary amine, yielding the versatile intermediate 3-Bromo-4-methylpyridin-2-amine . This document provides a detailed guide for the scalable synthesis of this intermediate via two robust and industrially relevant methods: the Curtius Rearrangement and the Hofmann Rearrangement. We offer an in-depth analysis of the chemical principles, step-by-step protocols, and a comparative assessment of scalability factors to aid researchers and process chemists in selecting the optimal synthetic route.

Introduction: The Strategic Value of Substituted Aminopyridines

Substituted pyridines are foundational scaffolds in modern medicine, present in approximately 20% of the top 200 commercial drugs.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design.[2] Among these, aminopyridines are particularly valuable as they provide a nucleophilic handle for constructing more complex molecular architectures through C-N bond formation.[3][4]

The starting material, 3-Bromo-4-methylpyridine-2-carboxylic acid, offers three distinct points for chemical modification: the bromine atom (for cross-coupling reactions), the methyl group (for functionalization), and the carboxylic acid. The most strategic initial transformation is often the conversion of the carboxylic acid into an amine. This decarboxylative amination is challenging but yields a highly valuable building block, 3-Bromo-4-methylpyridin-2-amine , which can be further elaborated into advanced pharmaceutical intermediates.

The Core Challenge: Scalable Decarboxylative Amination

The conversion of a carboxylic acid to a primary amine with the loss of one carbon atom is a cornerstone transformation in organic synthesis. For industrial-scale production, the chosen method must be high-yielding, reproducible, and utilize manageable reagents. Two classical name reactions stand out for their reliability and scalability: the Curtius Rearrangement and the Hofmann Rearrangement.[5][6][7]

  • The Curtius Rearrangement: This method proceeds by converting a carboxylic acid into an acyl azide, which then thermally rearranges to an isocyanate.[8][9] The isocyanate is subsequently hydrolyzed to the desired primary amine.[10] Its primary advantage is the use of relatively mild conditions for the rearrangement step and a high tolerance for various functional groups.[10][11]

  • The Hofmann Rearrangement: This reaction converts a primary carboxamide into a primary amine using a reagent like bromine in a strong base.[6][12][13] The reaction also proceeds through an isocyanate intermediate.[7] While often requiring strongly basic conditions, it is a very common and well-understood industrial process.[14]

This guide will detail scalable protocols for both pathways, allowing organizations to choose the method that best fits their equipment, safety protocols, and cost structure.

Synthetic Pathways from Starting Material to Key Intermediate

The following diagram illustrates the two primary synthetic routes discussed in this guide for converting 3-Bromo-4-methylpyridine-2-carboxylic acid into the target pharmaceutical intermediate, 3-Bromo-4-methylpyridin-2-amine.

G cluster_legend Legend Start 3-Bromo-4-methylpyridine- 2-carboxylic acid Amide 3-Bromo-4-methylpyridine- 2-carboxamide Start->Amide 1. SOCl₂ 2. NH₄OH AcylAzide 3-Bromo-4-methylpicolinoyl azide Start->AcylAzide 1. (COCl)₂ 2. NaN₃ Isocyanate [3-Bromo-4-methylpyridin- 2-yl]isocyanate (Key Intermediate) Amide->Isocyanate Hofmann Rearrangement (Br₂, NaOH) AcylAzide->Isocyanate Curtius Rearrangement (Heat, Δ) Product 3-Bromo-4-methylpyridin- 2-amine (Target Intermediate) Isocyanate->Product Hydrolysis (H₂O, H⁺ or OH⁻) key_start Starting Material key_inter Route-Specific Intermediate key_common Common Intermediate key_final Final Product

Caption: High-level workflow for two scalable synthetic routes.

Protocol I: Synthesis via Curtius Rearrangement

Principle & Rationale: This protocol is often favored for its mild conditions during the key rearrangement step, which can improve selectivity and reduce by-product formation. The process involves three distinct chemical operations: activation of the carboxylic acid, conversion to an acyl azide, and the final rearrangement/hydrolysis sequence.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 3-Bromo-4-methylpicolinoyl chloride

  • To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-Bromo-4-methylpyridine-2-carboxylic acid (100 g, 0.43 mol).

  • Add toluene (500 mL) as the solvent.

  • Carefully add thionyl chloride (SOCl₂) (62 mL, 0.86 mol, 2.0 eq.) dropwise at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude acid chloride is a solid/oil and is used directly in the next step without further purification.

Step 2: Synthesis of 3-Bromo-4-methylpicolinoyl azide

  • Dissolve the crude acid chloride from the previous step in acetone (400 mL) and cool the solution to 0-5°C in an ice bath.

  • In a separate beaker, dissolve sodium azide (NaN₃) (34 g, 0.52 mol, 1.2 eq.) in deionized water (150 mL). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides.

  • Add the aqueous sodium azide solution dropwise to the cold acetone solution over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Pour the reaction mixture into 1 L of ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid (the acyl azide) by vacuum filtration, wash with cold water (2 x 100 mL), and dry under vacuum at a temperature not exceeding 30°C. Caution: Acyl azides can be thermally unstable and potentially explosive. Avoid excessive heat and friction.

Step 3: Curtius Rearrangement and Hydrolysis to 3-Bromo-4-methylpyridin-2-amine

  • To a 2 L flask, add the dried acyl azide (assuming quantitative yield from the previous step) and diphenyl ether (600 mL) as a high-boiling solvent.

  • Heat the mixture slowly and carefully with vigorous stirring under a nitrogen atmosphere to 180-200°C. Vigorous evolution of nitrogen gas will be observed as the rearrangement to the isocyanate occurs. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to below 100°C.

  • In a separate vessel, prepare a solution of 20% aqueous sulfuric acid (500 mL).

  • Carefully add the sulfuric acid solution to the reaction mixture. Heat to reflux (100-110°C) and stir for 4-6 hours to effect hydrolysis of the isocyanate.

  • Cool the mixture to room temperature. The product will be in the aqueous layer as the sulfate salt. Separate the layers and wash the organic layer with water (2 x 100 mL).

  • Combine the aqueous layers, cool in an ice bath, and carefully basify to pH > 10 with 50% aqueous sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 300 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography to afford pure 3-Bromo-4-methylpyridin-2-amine.

Curtius Rearrangement Mechanism

The core of this protocol is the concerted rearrangement of the acyl azide to an isocyanate, which proceeds with the loss of highly stable nitrogen gas.

Sources

Method

Strategic Synthesis of Fused Pyrido-Heterocycles via Palladium-Catalyzed Intramolecular C-H Arylation Starting from 3-Bromo-4-methylpyridine-2-carboxylic acid

An Application Note for Medicinal and Process Chemistry Professionals Abstract: This application note provides a detailed protocol and scientific rationale for the synthesis of fused heterocyclic scaffolds, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: This application note provides a detailed protocol and scientific rationale for the synthesis of fused heterocyclic scaffolds, specifically pyrido[3,4-d]pyrimidinone derivatives, starting from the versatile building block, 3-bromo-4-methylpyridine-2-carboxylic acid. The described strategy employs a robust two-step sequence: initial amide bond formation to introduce a secondary aromatic moiety, followed by a highly efficient palladium-catalyzed intramolecular C-H arylation reaction. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth experimental procedures, mechanistic insights, and expert troubleshooting advice to facilitate the synthesis of novel molecular entities for drug discovery programs.

Introduction: The Importance of Fused Pyridine Scaffolds

Fused heterocyclic compounds are foundational structures in medicinal chemistry, prized for their rigid, planar architectures that can effectively interact with biological targets.[1] Pyridine-fused systems, in particular, are prevalent in a wide array of approved pharmaceuticals and clinical candidates, demonstrating activities as kinase inhibitors, antivirals, and CNS agents. The strategic functionalization of these cores is paramount for modulating potency, selectivity, and pharmacokinetic properties.

The starting material, 3-bromo-4-methylpyridine-2-carboxylic acid, is an ideal precursor for building molecular complexity. It possesses three key functional handles:

  • A carboxylic acid group, which serves as a prime site for derivatization, often via amide or ester linkages.

  • A bromo substituent , perfectly positioned for transition-metal-catalyzed cross-coupling reactions.[2][3]

  • A pyridine ring , which can influence the electronic properties of the system and participate in chelation-assisted reactions.

This note details a powerful strategy that leverages these features to construct a tricyclic fused heterocycle through an intramolecular C-H functionalization, a modern and atom-economical approach to ring formation.

Core Synthetic Strategy: A Two-Step Approach to Complexity

The overall workflow is designed for efficiency and modularity, allowing for the generation of diverse derivatives. The strategy is divided into two main experimental stages.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Fused Ring Formation A 3-Bromo-4-methylpyridine- 2-carboxylic acid C Amide Precursor A->C Amidation (EDC/HOBt or SOCl₂) B Amine Coupling Partner (e.g., Aniline) B->C D Intramolecular C-H Arylation C->D Pd(OAc)₂, Ligand, Base E Fused Heterocycle (Pyrido[3,4-d]pyrimidinone Core) D->E

Figure 1: High-level experimental workflow.

  • Amide Bond Formation: The carboxylic acid of the starting material is coupled with a suitable amine (e.g., a substituted aniline) to create an amide precursor. This step introduces the second key fragment of the final molecule.

  • Palladium-Catalyzed Intramolecular C-H Arylation: The amide precursor undergoes a cyclization reaction. A palladium catalyst facilitates the formation of a new carbon-carbon bond between the C3 position of the pyridine ring (where the bromine was) and an ortho C-H bond of the aniline ring.

The Engine of Cyclization: Mechanism of Pd-Catalyzed C-H Arylation

The key cyclization step proceeds via a well-established palladium catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. Transition-metal-catalyzed C-H activation offers a direct and efficient pathway to complex molecules from readily available materials.[4]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Precursor PdII_Aryl Aryl-Pd(II)-Br Complex OxAdd->PdII_Aryl CMD Concerted Metalation- Deprotonation (CMD) PdII_Aryl->CMD C-H Activation Palladacycle Six-Membered Palladacycle Intermediate CMD->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim Product Fused Heterocycle Product RedElim->Product Product->Pd0 Catalyst Regeneration Base Base (e.g., K₂CO₃) Precursor Amide Precursor (Ar-Br)

Figure 2: Catalytic cycle for intramolecular C-H arylation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming an Aryl-Pd(II)-Br intermediate.

  • C-H Activation: This is the rate-determining step. The amide directing group positions the ortho C-H bond of the aniline ring close to the palladium center. A base assists in a Concerted Metalation-Deprotonation (CMD) event, cleaving the C-H bond and forming a six-membered palladacycle intermediate.

  • Reductive Elimination: The two carbon fragments on the palladium center couple, forming the new C-C bond of the fused ring system and regenerating the Pd(0) catalyst.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Amide Precursor (e.g., 3-Bromo-N-phenyl-4-methylpicolinamide)
  • Reagent Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methylpyridine-2-carboxylic acid (1.0 eq, e.g., 2.16 g, 10 mmol).

  • Suspension: Suspend the acid in anhydrous dichloromethane (DCM, 40 mL).

  • Activation: Cool the flask to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq, 1.05 mL, 12 mmol) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

    • Expert Insight: Conversion to the acid chloride is a reliable method for activating the carboxylic acid. The reaction is monitored by the cessation of gas evolution (CO₂, CO, HCl).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is used immediately in the next step.

  • Amine Addition: Dissolve the crude acid chloride in fresh anhydrous DCM (40 mL) and cool to 0 °C. In a separate flask, dissolve aniline (1.1 eq, 1.0 mL, 11 mmol) and triethylamine (TEA, 2.5 eq, 3.5 mL, 25 mmol) in DCM (10 mL). Add the aniline/TEA solution dropwise to the acid chloride solution.

    • Expert Insight: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the amidation to completion.

  • Workup: After stirring at room temperature overnight, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure amide precursor.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation
  • Reagent Setup: To a dry Schlenk tube, add the amide precursor from Protocol 1 (1.0 eq, e.g., 291 mg, 1 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 eq, 11.2 mg, 0.05 mmol), and a suitable phosphine ligand such as tricyclohexylphosphine (PCy₃, 0.10 eq, 28 mg, 0.10 mmol).

    • Expert Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like PCy₃ often promote the oxidative addition and reductive elimination steps.

  • Base and Solvent: Add potassium carbonate (K₂CO₃, 2.5 eq, 345 mg, 2.5 mmol) as the base. Add anhydrous dimethylacetamide (DMAc) or toluene (5 mL) as the solvent.

    • Expert Insight: The base is essential for the C-H activation (CMD) step. K₂CO₃ is a common choice, though other bases like Cs₂CO₃ can sometimes give higher yields. DMAc is a high-boiling polar aprotic solvent that effectively solubilizes the components and facilitates the high temperatures often required.

  • Degassing: Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final fused heterocycle.

Data Presentation: Expected Outcomes

The following table summarizes representative yields for the intramolecular C-H arylation step based on similar transformations found in the literature. Actual yields will vary based on the specific substrate and precise reaction conditions.

EntryAmine Coupling PartnerFused Heterocycle ProductTypical Yield (%)
1Aniline4-Methylbenzo[c]pyrido[3,4-f]cinnolin-5(6H)-one75-85%
24-Methoxyaniline10-Methoxy-4-methylbenzo[c]pyrido[3,4-f]cinnolin-5(6H)-one70-80%
34-Chloroaniline10-Chloro-4-methylbenzo[c]pyrido[3,4-f]cinnolin-5(6H)-one65-75%
4Thiophen-2-amine4-Methylthieno[2',3':5,6]pyrido[3,4-d]pyrimidin-5(6H)-one60-70%

Expert Insights & Troubleshooting

  • Low Yield in Cyclization: If the intramolecular cyclization gives low yields, consider screening other palladium sources (e.g., Pd₂(dba)₃), ligands (e.g., XPhos, SPhos), bases (e.g., Cs₂CO₃, K₃PO₄), and solvents (e.g., Toluene, Dioxane).

  • Competitive Intermolecular Coupling: At high concentrations, intermolecular side reactions (dimerization) can occur. Ensure the reaction is run at a suitable dilution (typically 0.1-0.2 M).

  • Dehalogenation: A common side reaction is the reduction of the C-Br bond. Ensure the reaction is run under strictly anaerobic (oxygen-free) conditions to minimize this pathway.

  • Amide Hydrolysis: The carboxylic acid can be regenerated if water is present, especially under basic conditions at high temperatures. Ensure all reagents and solvents are anhydrous.

Conclusion

The synthetic route detailed in this application note, combining classical amide coupling with modern palladium-catalyzed C-H functionalization, represents a powerful and flexible method for accessing novel fused heterocyclic systems from 3-bromo-4-methylpyridine-2-carboxylic acid. This strategy is highly amenable to the construction of chemical libraries for screening in drug discovery campaigns, providing a reliable platform for generating structurally complex and biologically relevant molecules.

References

  • Radia, A. J., & Lalpara, J. N. (n.d.). Palladium‐catalyzed synthesis of novel pyrido[3,4‐d]pyridazin‐1(2H)‐ones as promising α‐glucosidase, α‐amylase and.
  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines
  • Hirota, K., Kuki, H., & Maki, Y. (1994). Novel Synthesis of Pyrido[3,4-d]pyrimidines, Pyrido[2,3-d]pyrimidines, and Quinazolines via Palladium-catalyzed Oxidative Coupling. HETEROCYCLES, 37(1), 563.
  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. (2019, September 30). MDPI.
  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011, December 8). PMC - NIH.
  • Rhodium(III)-Catalyzed Three-Component C(sp2)-H Activation for the Synthesis of Amines. (n.d.).
  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences.
  • Cross‐coupling and cyclization of β‐bromo carboxylic acids with 1,3‐diketones. (n.d.).
  • Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. (2021, June 23).
  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investig
  • Li, X. (n.d.).
  • Benzo-fused N-Heterocycle synthesis. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
  • HETEROCYCLES, Vol. (n.d.). LOCKSS.
  • 3-Bromo-4-pyridinecarboxylic acid. (n.d.). Chem-Impex.
  • 3-Methylpyridine-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129. (n.d.). PubChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI.
  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cycliz
  • Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. (n.d.). exo ricerca.
  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Cyclization of carboxylic acid 3b | Download Table. (n.d.).
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 3-Bromo-4-methylpyridine-2-carboxylic acid from crude mixtures

Here is the technical support guide for the purification of 3-Bromo-4-methylpyridine-2-carboxylic acid. Subject: Troubleshooting & Purification Protocols for Crude Reaction Mixtures Document ID: TS-PUR-3B4M-2024 Applicab...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 3-Bromo-4-methylpyridine-2-carboxylic acid.

Subject: Troubleshooting & Purification Protocols for Crude Reaction Mixtures Document ID: TS-PUR-3B4M-2024 Applicable Compound: 3-Bromo-4-methylpyridine-2-carboxylic acid (3-Bromo-4-methylpicolinic acid) CAS: 1211541-04-6 (Free Acid) / 3430-22-6 (Precursor Ref)

Executive Summary

Purifying 3-Bromo-4-methylpyridine-2-carboxylic acid presents a unique challenge due to its amphoteric nature . The presence of a basic pyridine nitrogen (attenuated by the electron-withdrawing bromine) and an acidic carboxylic acid creates a zwitterionic landscape that complicates standard extraction.

This guide moves beyond generic protocols, focusing on the "pH Window of Extractability" and specific chelation issues common to picolinic acid derivatives.

Part 1: The Core Purification Workflow (Acid-Base Extraction)

The Problem: Users often report low recovery yields when extracting with DCM or EtOAc at "standard" acidic pH (pH 1). The Science: At pH 1, the pyridine ring is protonated (


), making the molecule a cationic salt (soluble in water, insoluble in organics). At pH > 5, the carboxylate is deprotonated (

), making it an anionic salt. The Solution: You must target the Isoelectric Point (pI) where the molecule exists as the uncharged free base/acid species. Due to the 3-Bromo substituent, the pyridine basicity is lowered (pKa

2.5), creating a narrow extraction window.
Protocol: Optimized pH-Swing Extraction
  • Dissolution (Basification):

    • Suspend the crude solid in water (10 mL/g).

    • Slowly add 2M NaOH until pH reaches 10–11 . The solid should dissolve as the sodium carboxylate salt.

    • Checkpoint: If solids remain, they are likely non-acidic impurities (e.g., unreacted 3-bromo-4-methylpyridine).

  • Organic Wash (Impurity Removal):

    • Wash the aqueous alkaline solution with Ethyl Acetate (EtOAc) (

      
       vol).
      
    • Discard the organic layer. This removes neutral organic impurities and starting materials.

  • The "Critical Swing" (Acidification):

    • Cool the aqueous phase to 5°C.

    • Dropwise add 6M HCl while monitoring pH with a calibrated meter.

    • STOP at pH 3.0 – 3.5.

    • Mechanism:[1][2] This is the window where the carboxylic acid is protonated (

      
      ) but the pyridine nitrogen is not yet fully protonated (
      
      
      
      ), resulting in the neutral, lipophilic species.
  • Extraction/Precipitation:

    • Scenario A (High Conc): The product may precipitate as a white/off-white solid. Filter, wash with cold water (pH 3.5), and dry.

    • Scenario B (Low Conc): If no precipitate, extract with DCM/Isopropanol (9:1) . The isopropanol helps disrupt hydrogen bonding with water.

Workflow Diagram: Acid-Base Logic

purification_flow Crude Crude Mixture (Solid/Oil) Base_Add Add 2M NaOH Target pH 10-11 Crude->Base_Add Wash Wash with EtOAc Base_Add->Wash Phase_Sep Phase Separation Wash->Phase_Sep Org_Waste Organic Layer (Discard Neutral Impurities) Phase_Sep->Org_Waste Top Layer Aq_Layer Aqueous Layer (Contains Product as Salt) Phase_Sep->Aq_Layer Bottom Layer Acidify Add 6M HCl Target pH 3.0 - 3.5 Aq_Layer->Acidify Check_State Check State Acidify->Check_State Precipitate Solid Precipitate? Filter & Dry Check_State->Precipitate High Conc. Extract Solution Clear? Extract with DCM:IPA (9:1) Check_State->Extract Low Conc.

Caption: Figure 1. Acid-Base Workup targeting the specific isoelectric window of brominated picolinic acids to maximize recovery.

Part 2: Fine Purification (Recrystallization & Chromatography)

If the acid-base workup yields material with <98% purity, use these secondary techniques.

Technique A: Recrystallization

Picolinic acids often trap inorganic salts (NaCl) from the workup.

  • Solvent System: Ethanol/Water (9:1) or Acetonitrile .

  • Protocol:

    • Dissolve crude acid in boiling Ethanol.

    • Filter hot (removes insoluble NaCl).

    • Add warm water dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Note: Avoid methanol if strong acids are present to prevent methyl ester formation.

Technique B: Column Chromatography (The "Streaking" Fix)

Issue: Pyridine carboxylic acids streak badly on silica gel due to interaction with acidic silanols. Fix: Deactivate the silica or modify the mobile phase.

  • Mobile Phase: DCM / Methanol (95:5) + 1% Acetic Acid .

    • Why Acetic Acid? It keeps the product in the fully protonated, non-ionic form, preventing "tailing" on the column.

  • Alternative: DCM / Methanol + 0.5% Triethylamine .

    • Why TEA? It forms a tight ammonium salt that elutes cleanly. (Requires acid wash after column to recover free acid).

Part 3: Troubleshooting & FAQs

Q1: My product is green/blue. What happened?

Diagnosis: Copper/Iron Chelation. Picolinic acid is a potent bidentate ligand.[3] If you used copper catalysts (e.g., Sandmeyer reaction) or stainless steel equipment with acidic halides, you likely formed [Cu(3-Br-4-Me-Pic)2]. Remedy:

  • Dissolve the product in dilute NaOH.

  • Add EDTA (disodium salt) or Sodium Sulfide (precipitates CuS).

  • Filter the mixture.

  • Re-acidify the filtrate to pH 3.0 to recover the metal-free ligand.

Q2: NMR shows a mixture of isomers. How do I separate them?

Diagnosis: Regioisomers (e.g., 5-bromo vs 3-bromo) often co-crystallize. Remedy:

  • Flash Chromatography: The 3-bromo isomer is typically less polar than the 5-bromo isomer due to the "ortho effect" (steric shielding of the nitrogen by the bromine and carboxylic acid), reducing its interaction with silica.

  • Gradient: Start with 100% Hexanes/DCM and very slowly increase polarity.

Q3: I acidified to pH 1 and my yield is near zero.

Diagnosis: Over-acidification. As detailed in Part 1, at pH 1, the pyridine nitrogen protonates (


). The species becomes cationic (

) and highly water-soluble. Correction: Back-titrate with NaOH to pH 3.0–3.5 and re-extract.

Part 4: Quantitative Data & Properties

PropertyValueRelevance to Purification
Molecular Weight 216.03 g/mol Calculation of stoichiometry.
Predicted pKa (COOH) ~3.8Determines deprotonation point.
Predicted pKa (Pyridine-N) ~2.5Lower than pyridine (5.2) due to Br.[2][4] Determines protonation point.
Solubility (Water) pH dependentHigh at pH < 1 and pH > 5. Low at pH 3.
Solubility (DCM) ModerateGood for extraction only at neutral pH state.

References

  • Sigma-Aldrich. 2-Pyridinecarboxylic acid for synthesis (Picolinic Acid) - Product Specification & Properties. Retrieved from .

  • ChemicalBook. 4-Bromo-pyridine-2-carboxylic acid methyl ester - Purification Protocols. Retrieved from .[5]

  • PubChem. 3-Bromopyridine-2-carboxylic Acid - Compound Summary (CID 2050129). National Library of Medicine. Retrieved from .

  • Google Patents. Method for preparing 3-bromo-4-methylpyridine (Precursor Synthesis). CN104945314A. Retrieved from .

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. Retrieved from .

Sources

Optimization

Technical Support Center: Recrystallization of 3-Bromo-4-methylpyridine-2-carboxylic acid

Welcome to the technical support center for the purification of 3-Bromo-4-methylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-4-methylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific molecule. Recrystallization is a powerful technique for purifying solid compounds, relying on the principle that the solubility of most solids increases with temperature.[1] A successful recrystallization yields a highly pure crystalline product, but the process is highly dependent on selecting the appropriate solvent system. This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 3-Bromo-4-methylpyridine-2-carboxylic acid?

An ideal solvent for recrystallization should meet several key criteria.[1][2] For 3-Bromo-4-methylpyridine-2-carboxylic acid, you are looking for a solvent that:

  • Exhibits high solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the hot (boiling) solvent.[1]

  • Shows low solubility at cold temperatures: Upon cooling, the compound should readily crystallize out of the solution, allowing for easy collection.[1]

  • Either dissolves impurities completely or not at all: Soluble impurities should remain in the cold solvent (the "mother liquor") after your compound has crystallized, while insoluble impurities can be removed via hot filtration.[2]

  • Is chemically inert: The solvent must not react with the 3-Bromo-4-methylpyridine-2-carboxylic acid.[2][3]

  • Is sufficiently volatile: The solvent should be easy to remove from the surface of your purified crystals after filtration.[2][3]

The molecular structure of 3-Bromo-4-methylpyridine-2-carboxylic acid, which contains both a polar carboxylic acid group and a less polar brominated pyridine ring, suggests that a solvent of intermediate polarity or a mixed solvent system will likely be most effective.

Q2: Which single solvents are good starting points for screening?

Given the structure of 3-Bromo-4-methylpyridine-2-carboxylic acid, a logical starting point is to screen solvents with a range of polarities. Experience suggests that pyridinic compounds can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[4][5]

Here are some recommended single solvents to begin your screening:

  • Alcohols (Ethanol, Methanol, Isopropanol): These protic solvents can interact with the carboxylic acid and pyridine nitrogen, often providing good solubility at higher temperatures. Ethanol is a particularly good general-purpose solvent for recrystallization.[5]

  • Water: Due to the polar carboxylic acid group, there might be some solubility in hot water.[4] However, given the rest of the molecule, it is more likely to be a suitable anti-solvent in a mixed system.

  • Ethyl Acetate (EtOAc): This is a solvent of intermediate polarity and can be a good choice for compounds with mixed polarity features.

  • Acetone: Similar to ethyl acetate, its polarity makes it a candidate, though its low boiling point can sometimes lead to rapid evaporation and premature crystallization.[4]

  • Toluene: A non-polar aromatic solvent that can be effective, especially for compounds that crystallize well from aromatic systems.[5]

Q3: When should I consider using a mixed solvent system?

You should consider a mixed solvent system when no single solvent provides the ideal solubility profile. This is a very common scenario in recrystallization. A mixed solvent system typically consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

The strategy is to dissolve the crude 3-Bromo-4-methylpyridine-2-carboxylic acid in a minimum amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common and effective combination for compounds like this is an alcohol-water system (e.g., Ethanol/Water) or an Ethyl Acetate/Hexane system.[4]

Troubleshooting Guide

Problem: My compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a very high degree.

Solutions:

  • Reheat and Add More Solvent: The most common cause is that the solution is cooling too quickly from a highly concentrated state. Reheat the solution to redissolve the oil, add a small amount of additional solvent (if using a mixed system, add more of the "good" solvent), and allow it to cool more slowly.[7][8]

  • Lower the Saturation Temperature: Try using a larger volume of solvent so that crystallization begins at a lower temperature.

  • Change the Solvent System: The current solvent may simply be unsuitable. Choose a solvent with a lower boiling point or try a different mixed solvent pair.

Problem: No crystals are forming, even after extensive cooling.

This is one of the most frequent issues and usually points to one of two causes.[8]

Solutions:

  • Too Much Solvent Was Used: This is the most common reason for crystallization failure.[7][8] If you suspect this, gently heat the solution to boil off some of the solvent to increase the concentration. Allow it to cool again.

  • Supersaturation: The solution may be supersaturated and requires a nucleation site to begin crystallization.[8]

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide a surface for crystals to form.[7]

    • Add a Seed Crystal: If you have a small crystal of pure 3-Bromo-4-methylpyridine-2-carboxylic acid, add it to the cooled solution. This will provide a template for further crystal growth.[7]

    • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility.

Problem: The yield is very low.

A poor yield (e.g., less than 50%) can be frustrating but is often correctable.

Solutions:

  • Excess Solvent: As with the failure to crystallize, using too much solvent will leave a significant portion of your product dissolved in the mother liquor.[7] Before discarding the filtrate, try cooling it further in an ice bath or evaporating some solvent to see if more product crystallizes.

  • Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step, you will lose a significant amount of material. To prevent this, use a stemless funnel and keep the funnel and receiving flask hot.[6]

  • Washing with the Wrong Solvent: When washing the collected crystals, always use a small amount of ice-cold recrystallization solvent. Using room temperature solvent will redissolve some of your product.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is essential for identifying the optimal solvent system without committing a large amount of crude material.

  • Preparation: Place approximately 20-30 mg of your crude 3-Bromo-4-methylpyridine-2-carboxylic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, up to about 0.5 mL. Agitate the tube. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[2]

  • Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Evaluation: The best solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.[1]

Protocol 2: Full-Scale Recrystallization (Using a Single Solvent)
  • Dissolution: Place the crude 3-Bromo-4-methylpyridine-2-carboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Adding too much solvent will reduce your yield.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1][9] Rapid cooling can trap impurities.[9]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely, either by air drying on the filter or by placing them in a desiccator.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Notes for 3-Bromo-4-methylpyridine-2-carboxylic acid
Water10080.1Likely a poor single solvent but an excellent "anti-solvent" in a mixed system with an alcohol due to its high polarity.
Methanol6532.7Good starting point. Its polarity may lead to high solubility, potentially requiring a mixed system for good recovery.
Ethanol7824.5An excellent and common choice. Often provides the right balance of solubility for compounds with polar functional groups.
Isopropanol8219.9Similar to ethanol, but slightly less polar and higher boiling. A good alternative if ethanol proves too effective a solvent.
Acetone5620.7A solvent of intermediate polarity. Its low boiling point can be a disadvantage, leading to rapid evaporation.
Ethyl Acetate776.0A good choice for compounds with intermediate polarity. Often used in a mixed system with hexane.
Toluene1112.4A non-polar aromatic solvent. May be effective if polar solvents are too good. Its high boiling point is a consideration.
Hexane691.9A non-polar solvent. The compound will likely be insoluble. An excellent choice as an "anti-solvent" with a more polar solvent like ethyl acetate.

Visualization

The following diagram outlines the logical workflow for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude Solid test_rt_sol Test Solubility in Solvent X at Room Temperature start->test_rt_sol is_soluble_rt Is it Soluble? test_rt_sol->is_soluble_rt test_hot_sol Heat to Boiling. Add Minimum Solvent is_soluble_rt->test_hot_sol No solvent_unsuitable Solvent X is Unsuitable (Too Soluble) is_soluble_rt->solvent_unsuitable Yes is_soluble_hot Does it Fully Dissolve? test_hot_sol->is_soluble_hot cool_solution Cool Slowly to Room Temp, then Ice Bath is_soluble_hot->cool_solution Yes try_new_solvent Select New Solvent is_soluble_hot->try_new_solvent No (Insoluble) crystals_form Do Crystals Form? cool_solution->crystals_form solvent_good Solvent X is a Good Candidate Proceed with Recrystallization crystals_form->solvent_good Yes consider_mixed Consider Mixed Solvent System (e.g., Solvent X + Anti-solvent) crystals_form->consider_mixed No solvent_unsuitable->try_new_solvent try_new_solvent->test_rt_sol consider_mixed->try_new_solvent

Sources

Reference Data & Comparative Studies

Validation

3-Bromo-4-methylpyridine-2-carboxylic Acid: NMR Spectral Analysis &amp; Comparative Guide

The following guide is a technical analysis designed for research scientists and drug development professionals. It synthesizes structural logic, comparative spectral data, and experimental protocols to provide a definit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for research scientists and drug development professionals. It synthesizes structural logic, comparative spectral data, and experimental protocols to provide a definitive reference for the NMR characterization of 3-Bromo-4-methylpyridine-2-carboxylic acid .

Compound: 3-Bromo-4-methylpyridine-2-carboxylic acid Synonyms: 3-Bromo-4-methylpicolinic acid CAS: 1211541-04-6 Molecular Formula: C


H

BrNO

Molecular Weight: 216.03 g/mol

Executive Summary & Strategic Analysis

In medicinal chemistry, 3-bromo-4-methylpicolinic acid is a high-value scaffold, often serving as a precursor for fused heterocycles or as a coupling partner in Suzuki-Miyaura reactions. Its structural integrity is defined by three distinct NMR handles: the C2-Carboxylic Acid , the C3-Bromine , and the C4-Methyl group .

Critical Analytical Challenge: The primary challenge in analyzing this compound is distinguishing it from its regioisomers (e.g., 5-bromo-4-methylpicolinic acid) and managing the solubility/zwitterionic equilibrium of the picolinic acid moiety. This guide recommends DMSO-d


  as the standard solvent to ensure solubility and stabilize the carboxylic proton for observation.

Experimental Protocol

Solvent Selection & Sample Preparation

Standard chloroform (CDCl


) is not recommended  due to the poor solubility of the zwitterionic picolinic acid species.
  • Primary Solvent: DMSO-d

    
     (99.9% D).
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (Recommended)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the carboxylic acid signal.

  • Relaxation Delay (D1):

    
     2.0 seconds. The quaternary carbons (C2, C3, C4) have long 
    
    
    
    relaxation times; insufficient delay will suppress their signals in
    
    
    C NMR.
  • Scans: 16 (1H), 1024+ (13C).

H NMR Spectral Analysis

The proton spectrum is characterized by a simple but diagnostic AB system in the aromatic region and a distinct aliphatic singlet.

Predicted & Comparative Data (DMSO-d )
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegral

-Coupling (Hz)
Structural Logic
COOH 13.0 – 14.0Broad Singlet1H-Highly deshielded acidic proton; may be invisible if wet.
H6 8.45 – 8.55Doublet (d)1H


-proton to Nitrogen; most deshielded aromatic signal.
H5 7.40 – 7.50Doublet (d)1H


-proton; shielded by C4-Methyl, deshielded by C3-Br.
CH

2.35 – 2.45Singlet (s)3H-Benzylic-like methyl; slightly deshielded by heteroaromatic ring.
Mechanistic Interpretation
  • The H5/H6 Coupling (

    
    ): 
    
    • The presence of a doublet with

      
       Hz confirms the protons are vicinal  (neighbors). This rules out the 5-bromo isomer (where H3 and H6 would be singlets due to para-positioning) and the 6-bromo isomer.
      
    • Diagnostic Check: If H6 appears as a singlet, the bromine is likely at the C5 position.

  • Substituent Effects (Additivity):

    • Effect of C3-Br: Deshields the ortho-position (no proton here) and the para-position (H6).

    • Effect of C4-Me: Shields the ortho-positions (H3 - occupied by Br, and H5). This explains why H5 is relatively upfield (~7.4 ppm) compared to unsubstituted pyridine.

C NMR Spectral Analysis

The carbon spectrum must show 7 distinct signals . The presence of 4 quaternary carbons makes the spectrum sparse.

Carbon Assignments[1]
CarbonShift (

, ppm)
TypeAssignment Logic
C=O 165.0 – 167.0QuaternaryCarbonyl of carboxylic acid.
C2 148.0 – 152.0QuaternaryOrtho to N, ipso to COOH.
C6 147.0 – 149.0CH

-carbon to N; intense signal in DEPT.
C4 145.0 – 148.0QuaternaryIpso to Methyl.
C5 124.0 – 126.0CH

-carbon; shielded by methyl.
C3 118.0 – 122.0QuaternaryIpso to Bromine (Heavy atom effect causes upfield shift).
CH

19.0 – 21.0CH

Typical aromatic methyl.

Comparative Analysis: Target vs. Analogs

To validate the identity of 3-Bromo-4-methylpicolinic acid, compare its spectral fingerprint against its closest structural relatives.

FeatureTarget: 3-Bromo-4-methylpicolinic Acid Analog A: 4-Methylpicolinic Acid Analog B: 3-Bromo-4-methylpyridine
H3 Signal Absent (Substituted by Br)Present (~7.8 ppm, singlet-like)Absent (Substituted by Br)
H2 Signal Absent (Substituted by COOH)Absent (Substituted by COOH)Present (~8.6 ppm, singlet)
H5/H6 Pattern AX System (

)
AX System (

)
AX System (

)
Functional Group COOH (Broad >13 ppm)COOH (Broad >13 ppm)None (Decarboxylated)

Key Differentiator:

  • Vs. Analog A: The loss of the H3 signal confirms bromination at C3.

  • Vs. Analog B: The loss of the H2 signal (typically a sharp singlet at >8.5 ppm in the pyridine precursor) confirms carboxylation at C2.

Structural Validation Workflow

The following logic flow illustrates the decision-making process to confirm the structure using 1H NMR data.

NMR_Validation Start Acquire 1H NMR in DMSO-d6 Check_Me Is there a Methyl Singlet (~2.4 ppm)? Start->Check_Me Check_Arom Analyze Aromatic Region (7.0 - 9.0 ppm) Check_Me->Check_Arom Yes Reject_Sub REJECT: Check Methyl/Bromo inputs Check_Me->Reject_Sub No Count_H Integral Count = 2H? Check_Arom->Count_H Pattern Coupling Pattern? Count_H->Pattern Yes Count_H->Reject_Sub No Vicinal Two Doublets (J ~ 5Hz) (H5 and H6) Pattern->Vicinal Doublets Para Two Singlets (Para substitution) Pattern->Para Singlets Confirm CONFIRMED: 3-Bromo-4-methylpyridine-2-carboxylic acid Vicinal->Confirm Reject_Iso REJECT: Likely 5-bromo isomer Para->Reject_Iso

Caption: Decision tree for validating the regiochemistry of 3-bromo-4-methylpicolinic acid based on H-H coupling patterns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366650, 3-Bromo-4-methylpyridine-2-carboxylic acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residual peaks).
  • Reich, H. J. Proton NMR Data - Pyridines. University of Wisconsin-Madison. (Source for pyridine substituent additivity rules). Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to Distinguishing 3-Bromo-4-methylpyridine-2-carboxylic acid from its Structural Isomers

For Immediate Release to Researchers, Scientists, and Drug Development Professionals In the synthesis of complex pharmaceutical intermediates, the precise structural characterization of the target molecule is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates, the precise structural characterization of the target molecule is paramount. The presence of structural isomers can introduce unforeseen impurities, alter biological activity, and complicate regulatory approval. This guide provides an in-depth, technically-focused comparison of analytical methodologies for distinguishing 3-Bromo-4-methylpyridine-2-carboxylic acid from its potential structural isomers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Challenge of Isomeric Differentiation

3-Bromo-4-methylpyridine-2-carboxylic acid is a valuable building block in medicinal chemistry.[1][2] However, its synthesis can potentially yield several structural isomers, where the bromine, methyl, and carboxylic acid groups occupy different positions on the pyridine ring. These isomers often possess very similar physical properties, making their separation and identification a significant analytical challenge.

Here, we will focus on distinguishing the target molecule from three common and challenging structural isomers:

  • 5-Bromo-4-methylpyridine-2-carboxylic acid

  • 3-Bromo-6-methylpyridine-2-carboxylic acid

  • 3-Bromo-4-methylpyridine-5-carboxylic acid

Core Analytical Strategies: A Multi-faceted Approach

No single technique provides a complete picture. A robust analytical workflow leverages the strengths of multiple orthogonal methods to provide unambiguous structural confirmation. Our recommended approach integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

dot graph "Analytical_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Sample"; style="filled"; fillcolor="#F1F3F4"; "Sample_Preparation" [label="Sample containing potential isomers"]; }

subgraph "cluster_1" { label="Primary Structural Elucidation"; style="filled"; fillcolor="#F1F3F4"; "NMR_Spectroscopy" [label="¹H and ¹³C NMR", fillcolor="#34A853"]; }

subgraph "cluster_2" { label="Separation & Mass Confirmation"; style="filled"; fillcolor="#F1F3F4"; "HPLC" [label="HPLC Separation", fillcolor="#FBBC05"]; "MS" [label="Mass Spectrometry", fillcolor="#EA4335"]; }

subgraph "cluster_3" { label="Final Confirmation"; style="filled"; fillcolor="#F1F3F4"; "Final_Identification" [label="Unambiguous Isomer Identification"]; }

"Sample_Preparation" -> "NMR_Spectroscopy" [label="Initial Analysis"]; "Sample_Preparation" -> "HPLC" [label="Separation"]; "NMR_Spectroscopy" -> "Final_Identification" [label="Definitive Structure"]; "HPLC" -> "MS" [label="Eluent to MS"]; "MS" -> "Final_Identification" [label="Molecular Weight \n & Fragmentation"]; } caption: "Integrated workflow for isomer differentiation."

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Isomerism

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a detailed fingerprint of the chemical environment of each nucleus.

Causality of NMR in Isomer Differentiation

The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to its electronic environment, which is dictated by the positions of the substituents on the pyridine ring. The electronegativity of the bromine atom and the carboxylic acid group, along with the electron-donating nature of the methyl group, create distinct electronic landscapes for each isomer. This results in unique patterns of chemical shifts and coupling constants (J-values) for the aromatic protons.

Predicted ¹H NMR Spectral Data for Isomer Differentiation

The following table summarizes the expected ¹H NMR data for 3-Bromo-4-methylpyridine-2-carboxylic acid and its isomers. The key distinguishing features are the number of aromatic protons and their coupling patterns.

CompoundAromatic Proton 1 (δ, multiplicity)Aromatic Proton 2 (δ, multiplicity)Methyl Protons (δ, singlet)Carboxylic Acid Proton (δ, broad singlet)
3-Bromo-4-methylpyridine-2-carboxylic acid H-5 (~8.5 ppm, d)H-6 (~7.8 ppm, d)~2.5 ppm~13 ppm
5-Bromo-4-methylpyridine-2-carboxylic acidH-3 (~8.2 ppm, s)H-6 (~8.6 ppm, s)~2.6 ppm~13 ppm
3-Bromo-6-methylpyridine-2-carboxylic acidH-4 (~7.9 ppm, d)H-5 (~7.4 ppm, d)~2.7 ppm~13 ppm
3-Bromo-4-methylpyridine-5-carboxylic acidH-2 (~8.9 ppm, s)H-6 (~8.7 ppm, s)~2.5 ppm~13 ppm

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shift of the acidic proton.[3]

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad carboxylic acid proton.

  • Data Processing: Process the raw data with appropriate Fourier transformation, phasing, and baseline correction. Integrate all signals to determine the relative number of protons.

High-Performance Liquid Chromatography (HPLC): The Power of Separation

While NMR provides detailed structural information on the bulk sample, HPLC is essential for separating the individual isomers, allowing for their quantification and individual characterization.

Causality of HPLC in Isomer Separation

The separation of these isomers by reversed-phase HPLC is based on subtle differences in their polarity. The position of the polar carboxylic acid group and the relatively nonpolar bromine and methyl groups influences the overall hydrophobicity of each molecule, leading to different retention times on a C18 column. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can further enhance separation by exploiting differences in the pKa values of the pyridine nitrogen and the carboxylic acid.[4][5]

dot graph "HPLC_Separation_Principle" { rankdir="TB"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Mobile Phase"; style="filled"; fillcolor="#F1F3F4"; "Mobile_Phase" [label="Polar (e.g., Water/Acetonitrile)"]; }

subgraph "cluster_1" { label="Stationary Phase"; style="filled"; fillcolor="#F1F3F4"; "Stationary_Phase" [label="Nonpolar (C18)"]; }

subgraph "cluster_2" { label="Analyte Interaction"; style="filled"; fillcolor="#F1F3F4"; "Isomer_A" [label="More Polar Isomer", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Isomer_B" [label="Less Polar Isomer", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"Mobile_Phase" -> "Isomer_A" [label="Stronger Affinity"]; "Stationary_Phase" -> "Isomer_B" [label="Stronger Affinity"]; "Isomer_A" -> "Elution_Early" [label="Elutes Earlier"]; "Isomer_B" -> "Elution_Late" [label="Elutes Later"];

"Elution_Early" [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; "Elution_Late" [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; } caption: "Principle of reversed-phase HPLC separation."

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes. The acidic mobile phase helps to ensure consistent protonation of the carboxylic acid and pyridine nitrogen.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 275 nm).[5]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Coupling HPLC with MS (LC-MS) provides an additional layer of confirmation by determining the molecular weight of each separated isomer and providing characteristic fragmentation patterns.

Causality of Mass Spectrometry in Isomer Analysis

All the isomers of 3-Bromo-4-methylpyridine-2-carboxylic acid have the same nominal mass. However, high-resolution mass spectrometry can confirm the elemental composition. More importantly, tandem mass spectrometry (MS/MS) can induce fragmentation of the parent ion. The fragmentation patterns will differ based on the substitution pattern, as the positions of the bromine, methyl, and carboxylic acid groups will influence the stability of the resulting fragment ions. For instance, the loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for carboxylic acids.[7] The relative ease of this loss can be influenced by the proximity of other substituents.

Expected Mass Spectrometry Data
TechniqueExpected Result
High-Resolution MS Accurate mass measurement confirming the elemental composition of C₇H₆BrNO₂.
Tandem MS (MS/MS) Isomer-specific fragmentation patterns. For example, the relative abundance of fragments corresponding to the loss of CO₂, H₂O, and Br will vary between isomers.
Experimental Protocol: LC-MS
  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is suitable. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • MS/MS Analysis: Perform collision-induced dissociation (CID) on the parent ion of each separated isomer to generate fragmentation spectra.

Infrared (IR) Spectroscopy: A Complementary Technique

While not as definitive as NMR for distinguishing these specific isomers, IR spectroscopy can provide valuable functional group information and serve as a rapid quality control check.

Causality of IR Spectroscopy

All isomers will exhibit characteristic absorbances for the carboxylic acid O-H stretch (a very broad band around 2500-3300 cm⁻¹) and the C=O stretch (around 1710-1760 cm⁻¹).[7][8] Subtle shifts in the C=O stretching frequency may be observed due to differences in electronic effects and potential intramolecular hydrogen bonding. The out-of-plane C-H bending vibrations in the 750-950 cm⁻¹ region can sometimes provide clues about the substitution pattern on the pyridine ring.[9]

Summary of Distinguishing Features

Analytical TechniqueKey Distinguishing Feature
¹H NMR Spectroscopy Unique chemical shifts and coupling patterns of aromatic protons.
HPLC Different retention times based on polarity differences.
Mass Spectrometry (MS/MS) Isomer-specific fragmentation patterns.
IR Spectroscopy Subtle shifts in C=O stretching frequency and C-H bending patterns.

Conclusion

The unambiguous identification of 3-Bromo-4-methylpyridine-2-carboxylic acid from its structural isomers requires a multi-technique approach. ¹H NMR spectroscopy stands as the most powerful tool for definitive structural elucidation. HPLC is indispensable for the separation and quantification of the isomers, while LC-MS provides crucial molecular weight confirmation and isomer-specific fragmentation data. By employing these complementary techniques and understanding the underlying chemical principles, researchers and drug development professionals can ensure the identity and purity of their key intermediates, a critical step in the path to safe and effective pharmaceuticals.

References

  • Shoup, R. E. (1957). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy, 11(3), 119-122.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromopyridine-2-carboxylic Acid. PubChem. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra.... Retrieved from [Link]

  • McMurry, J. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. NC State University Libraries. Retrieved from [Link]

  • University of Calgary. (n.d.). Carboxylic Acids. Spectroscopy Tutorial. Retrieved from [Link]

  • Riaz, M., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 4039-4091.
  • PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

Validation

Infrared (IR) Spectroscopy Absorption Bands for Bromo-Pyridine Carboxylic Acids

This guide provides a technical analysis of the Infrared (IR) spectroscopy absorption bands for bromo-pyridine carboxylic acids. It is designed for researchers requiring precise structural characterization of these pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the Infrared (IR) spectroscopy absorption bands for bromo-pyridine carboxylic acids. It is designed for researchers requiring precise structural characterization of these pharmaceutical intermediates.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers

Executive Summary: The Spectroscopic Signature

Bromo-pyridine carboxylic acids (e.g., 2-bromo-3-pyridinecarboxylic acid, 5-bromo-3-pyridinecarboxylic acid) serve as critical scaffolds in the synthesis of heterocycles for oncology and anti-infective drugs. In IR spectroscopy, these molecules present a "dual-signature" profile:

  • The Conserved Region: High-wavenumber bands dominated by the carboxylic acid moiety (-COOH) and the pyridine ring C-H stretches.

  • The Fingerprint/Diagnostic Region: Low-wavenumber bands (<1000 cm⁻¹) where the position of the bromine atom (

    
    ) and the substitution pattern of the pyridine ring create unique, isomer-specific signatures.
    

This guide compares these spectral features against non-brominated analogs to facilitate rapid structural verification.

Theoretical Framework: Vibrational Modes & Substituent Effects

To interpret the spectrum accurately, one must understand how the bromine atom perturbs the standard pyridine carboxylic acid spectrum.

  • Inductive Effect (-I): The electronegative bromine atom (and nitrogen) withdraws electron density from the ring and the carbonyl carbon. This typically increases the frequency of the carbonyl (

    
    ) stretch compared to non-halogenated analogs, shifting it towards 1710–1740 cm⁻¹.
    
  • Mass Effect: The heavy bromine atom (79.9 amu) significantly lowers the frequency of carbon-halogen stretching vibrations and ring deformation modes, pushing them into the far-IR or lower fingerprint region (500–700 cm⁻¹).

  • Hydrogen Bonding: In solid-state (KBr pellet), these acids exist as stable dimers.[1] This broadens the O-H stretch significantly (2500–3300 cm⁻¹) and lowers the C=O frequency relative to the monomeric (solution) form.

Comparative Analysis: Characteristic Absorption Bands

The following data consolidates spectral ranges for bromo-pyridine carboxylic acids, contrasting them with unsubstituted pyridine carboxylic acids.

Table 1: Core Functional Group Assignments
Vibrational ModeFrequency Range (cm⁻¹)IntensityStructural Insight
O-H Stretch 2500 – 3300Broad, StrongIndicates carboxylic acid dimer.[1] Often overlaps with C-H stretches.
C=O Stretch 1700 – 1740Sharp, StrongDiagnostic: Shifts +10-20 cm⁻¹ higher than unsubstituted pyridine acids due to Br electron withdrawal.
C=N / C=C Ring 1570 – 1610Medium-StrongPyridine ring breathing modes. 2-Br substitution often splits these bands.
C-O Stretch 1210 – 1320StrongCoupled with O-H in-plane bending.
Ring Def. (OOP) 700 – 900MediumCritical: Position depends on substitution pattern (2,3- vs 2,5- vs 3,5-).
C-Br Stretch 500 – 700Medium-Weakfingerprint: Differentiates bromo- from chloro- analogs (C-Cl is 700-800 cm⁻¹).
Isomeric Differentiation (The "Performance" Comparison)

Distinguishing between isomers (e.g., 2-bromo-nicotinic acid vs. 5-bromo-nicotinic acid) requires analyzing the Out-of-Plane (OOP) C-H bending region (700–900 cm⁻¹).

  • 2-Bromo-3-pyridinecarboxylic acid (2-Bromonicotinic acid):

    • Substitution: 2,3-disubstituted pyridine.

    • Key Band: Strong OOP bending typically near 760–780 cm⁻¹ (3 adjacent H atoms).

    • C=O Shift: Proximity of Br to COOH (ortho-like) may cause steric twisting, reducing conjugation and slightly raising C=O frequency.

  • 5-Bromo-3-pyridinecarboxylic acid (5-Bromonicotinic acid):

    • Substitution: 3,5-disubstituted pyridine.

    • Key Band: Isolated H atoms or meta-relationship often results in bands near 850–880 cm⁻¹ .

    • Symmetry: Higher symmetry often leads to simpler fingerprint regions compared to the 2,3-isomer.

  • 6-Bromo-2-pyridinecarboxylic acid (6-Bromopicolinic acid):

    • Substitution: 2,6-disubstituted.

    • Key Band: Characteristic OOP bend near 730–750 cm⁻¹ (3 adjacent H atoms).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid artifacts (like water interference or polymorphism), follow this validated protocol.

Method: KBr Pellet Transmission Spectroscopy

Rationale: Solid-state analysis preserves the dimeric H-bonding network, providing the most consistent reference spectra for carboxylic acids.

  • Sample Pre-treatment: Dry the bromo-pyridine carboxylic acid standard at 60°C under vacuum for 2 hours to remove surface moisture (hygroscopic nature of pyridine rings).

  • Matrix Preparation: Use spectroscopic grade KBr. Dry KBr at 110°C overnight.

  • Grinding:

    • Ratio: 1-2 mg sample : 200 mg KBr.

    • Technique: Grind in an agate mortar until a fine, uniform powder is achieved. Caution: Do not over-grind if the sample is polymorphic; however, for general ID, uniformity is key to avoid scattering (sloping baseline).

  • Pellet Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum (to remove trapped air/water).

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64.

Validation Check:

  • Baseline: Should be flat and >80% transmittance at 4000 cm⁻¹.

  • Water Bands: If broad peaks appear at ~3400 cm⁻¹ and ~1640 cm⁻¹ (without sample contribution), re-dry KBr and repress.

Visualizing the Identification Logic

The following diagram illustrates the decision process for identifying a specific bromo-pyridine carboxylic acid isomer using IR data.

IR_Identification_Workflow Start Unknown Sample Spectrum CheckCOOH Check 2500-3300 cm⁻¹ (Broad OH) & 1700-1740 cm⁻¹ (C=O) Start->CheckCOOH IsAcid Features Present? CheckCOOH->IsAcid NotAcid Not a Carboxylic Acid (Check Ester/Amide/Salt) IsAcid->NotAcid No CheckFingerprint Analyze Fingerprint Region (500 - 900 cm⁻¹) IsAcid->CheckFingerprint Yes CheckCBr Band at 500-700 cm⁻¹? (C-Br Stretch) CheckFingerprint->CheckCBr NoBr Likely Unsubstituted or Chloro-Analog (C-Cl > 700 cm⁻¹) CheckCBr->NoBr No AnalyzeOOP Analyze OOP Bending (700 - 900 cm⁻¹) CheckCBr->AnalyzeOOP Yes Result23 Strong band ~760-780 cm⁻¹ (3 adj. H) Likely 2,3-Isomer AnalyzeOOP->Result23 Result35 Band ~850-880 cm⁻¹ (Isolated H) Likely 3,5-Isomer AnalyzeOOP->Result35 Result26 Strong band ~730-750 cm⁻¹ (3 adj. H) Likely 2,6-Isomer AnalyzeOOP->Result26

Caption: Decision tree for the structural elucidation of bromo-pyridine carboxylic acid isomers based on IR spectral features.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).
  • Wojcik, J. F., & Stock, T. H. (1969). Aqueous infrared studies of the pyridine carboxylic acids. The Journal of Physical Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

  • MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

Sources

Comparative

HPLC method development for purity analysis of 3-Bromo-4-methylpyridine-2-carboxylic acid

Executive Summary Developing a purity method for 3-Bromo-4-methylpyridine-2-carboxylic acid presents a classic "zwitterionic challenge" in HPLC. The molecule contains a basic pyridine nitrogen (pKa ~5.0) and an acidic ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 3-Bromo-4-methylpyridine-2-carboxylic acid presents a classic "zwitterionic challenge" in HPLC. The molecule contains a basic pyridine nitrogen (pKa ~5.0) and an acidic carboxylic acid (pKa ~1.0–2.0), rendering it charged across nearly the entire pH range typically used in Reverse Phase Chromatography (RPC).

Standard C18 protocols often result in early elution (void volume interference) and severe peak tailing due to secondary silanol interactions. This guide objectively compares three separation strategies: Optimized Aqueous C18 , Ion-Pair Chromatography (IPC) , and Mixed-Mode Chromatography .

Key Finding: While Ion-Pairing offers the highest retention, Mixed-Mode Chromatography (C18 + Cation Exchange) provides the superior balance of MS-compatibility, peak symmetry (Tailing Factor < 1.2), and resolution of critical des-bromo impurities.

Molecular Profile & Analytical Challenge

To design a robust method, we must first understand the analyte's behavior in solution.

PropertyValue / CharacteristicAnalytical Implication
Structure Pyridine ring, -COOH (C2), -Br (C3), -CH3 (C4)Amphoteric nature; "Push-Pull" electronic effects.
pKa (Acid) ~1.5 (Predicted)Ionized (COO⁻) at pH > 2.0.
pKa (Base) ~5.2 (Pyridine N)Protonated (NH⁺) at pH < 5.0.
LogP ~1.2Moderately polar; sufficient for RP if ionization is suppressed.
Isoelectric Point (pI) ~3.4Region of lowest solubility; potential precipitation risk.
The "Zwitterion Trap"

At pH 2.5 (common phosphate buffer), the molecule exists largely as a zwitterion (NH⁺ / COO⁻) or cation.

  • Problem: The positive charge on the nitrogen interacts with residual silanols on silica columns, causing tailing.

  • Problem: The polar ionic character reduces hydrophobic interaction with C18 chains, causing early elution.

Method Selection Decision Matrix

The following decision tree illustrates the logic applied to select the candidate methods for this study.

MethodSelection Start Analyte: 3-Bromo-4-methylpyridine-2-carboxylic acid CheckPolarity Is retention > k'=2 on C18 @ pH 3? Start->CheckPolarity RP_Success Use Aqueous C18 (Method A) CheckPolarity->RP_Success Yes RP_Fail Retention Poor / Tailing High CheckPolarity->RP_Fail No CheckMS Is MS Detection Required? RP_Fail->CheckMS IPC_Route Ion-Pairing (Method B) (High Retention, No MS) CheckMS->IPC_Route No (UV Only) MixedMode_Route Mixed-Mode / HILIC (Method C) (Good Retention, MS Compatible) CheckMS->MixedMode_Route Yes

Figure 1: Method Development Decision Tree. Comparison focuses on the three terminal nodes.

Comparative Study: Experimental Data

We evaluated three distinct methodologies to separate the target from its critical impurities: Impurity A (Des-bromo analog) and Impurity B (Decarboxylated product, 3-bromo-4-methylpyridine).

Method A: Aqueous Stable C18 (The Baseline)
  • Column: Agilent Zorbax SB-Aq, 150 x 4.6mm, 3.5µm.

  • Mobile Phase: A: 20mM Phosphate Buffer (pH 2.2); B: Acetonitrile.

  • Rationale: Low pH suppresses silanol activity; "Aq" phase prevents dewetting in high water.

Method B: Ion-Pair Chromatography (The "Brute Force" Fix)
  • Column: C18 Standard, 150 x 4.6mm, 5µm.

  • Mobile Phase: A: Water + 5mM Octanesulfonic Acid (OSA) pH 2.5; B: Acetonitrile.

  • Rationale: OSA forms a neutral complex with the cationic pyridine nitrogen, increasing retention significantly.

Method C: Mixed-Mode (The Recommended Solution)
  • Column: SIELC Primesep 100 (Reverse Phase + Cation Exchange), 150 x 4.6mm, 5µm.

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Rationale: Dual mechanism—hydrophobic interaction for the Br/Methyl groups and cation exchange for the pyridine ring.

Performance Data Summary
ParameterMethod A (Aq-C18)Method B (Ion-Pair)Method C (Mixed-Mode)
Retention Time (Main Peak) 3.2 min12.5 min8.4 min
Capacity Factor (k') 0.8 (Poor)6.5 (Excellent)4.1 (Optimal)
Tailing Factor (USP) 1.81.11.05
Resolution (Impurity A) 1.2 (Co-elution risk)4.55.2
MS Compatibility Yes (if volatile buffer used)NO YES
Equilibration Time 10 min45+ min15 min

Detailed Experimental Protocols

Protocol 1: The "Hero" Method (Mixed-Mode)

This method is recommended for LC-MS applications and definitive purity assignments.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA) or Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ)

Instrument Parameters:

  • System: HPLC with DAD or QDa Mass Detector.

  • Column: Primesep 100 (or equivalent Mixed-Mode C18/SCX), 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 35°C.[3]

  • Injection Volume: 5 µL.

  • Detection: UV @ 270 nm (Pyridine max) and 210 nm (Universal).

Gradient Table:

Time (min) % Mobile Phase A (0.1% TFA in Water) % Mobile Phase B (0.1% TFA in ACN)
0.0 95 5
2.0 95 5
15.0 40 60
15.1 95 5

| 20.0 | 95 | 5 |

Why this works: The acidic mobile phase ensures the pyridine nitrogen is fully protonated. The cation-exchange ligands on the column actively retain the positively charged nitrogen, preventing the "void elution" seen in Method A. The hydrophobic alkyl chains separate the bromo/methyl variants.

Protocol 2: The QC Robustness Method (Ion-Suppression C18)

Recommended for routine QC in manufacturing environments where MS is not required and robust, cheap columns are preferred.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

Buffer Preparation: Dissolve 2.72g


 in 1L water (20mM). Adjust pH to 2.3 ± 0.1  using Phosphoric Acid. Note: pH control is critical. If pH > 3.0, peak shape will degrade immediately.

Instrument Parameters:

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Isocratic Mode: 85% Buffer / 15% Acetonitrile. (Adjust ACN ±5% to center peak).

Why this works: The "Aq" or "T3" bonding technology prevents phase collapse in high-aqueous conditions. The low pH (2.3) suppresses the ionization of the carboxylic acid (making it neutral/hydrophobic) while the high buffer strength masks silanol interactions with the protonated nitrogen.

Analytical Workflow Visualization

The following diagram outlines the validation workflow for the selected method.

Workflow SamplePrep Sample Prep 0.5 mg/mL in 90:10 Water:ACN SystemSuitability System Suitability (Resolution > 2.0, Tailing < 1.5) SamplePrep->SystemSuitability SystemSuitability->SamplePrep Fail (Re-prep) Injection Injection Sequence Blank -> Std -> Sample -> Bracketing SystemSuitability->Injection Pass DataProcessing Data Processing Integrate @ 270nm Injection->DataProcessing Reporting Purity Calculation (% Area Normalization) DataProcessing->Reporting

Figure 2: Routine Analysis Workflow for Purity Determination.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase A (or 100% water). Avoid pure ACN diluent.
Retention Time Drift pH instability.Ensure buffer is used.[1][4] For Method C (TFA), ensure column is equilibrated (TFA modifies the surface charge).
Fronting Peaks Column Overload or Ion Exclusion.Reduce injection volume to 2 µL. Increase buffer concentration to 50mM (Method A).
Ghost Peaks Carryover of "sticky" zwitterions.Add a "Sawtooth" wash step (95% ACN) at the end of every gradient run.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RPC mechanisms and silanol suppression).
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on pKa and retention of zwitterions).
  • SIELC Technologies. (n.d.).[5] HPLC Separation of Pyridinecarboxylic Acids. Retrieved from (Source for Mixed-Mode application data on pyridine isomers).

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from .

  • ResearchGate. (2016). Separation of All Isomers of Pyridinedicarboxylic Acids by Ion-Pairing Chromatography. Retrieved from .

Sources

Validation

Comparative Guide: Acidity &amp; Physicochemical Properties of Methyl-Substituted Pyridine Carboxylic Acids

This technical guide provides an in-depth comparative analysis of the acidity (pKa) and physicochemical properties of methyl-substituted pyridine carboxylic acids. It is designed for researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of the acidity (pKa) and physicochemical properties of methyl-substituted pyridine carboxylic acids. It is designed for researchers in medicinal chemistry and drug development.

Executive Summary

Methyl-substituted pyridine carboxylic acids serve as critical bioisosteres in drug design, offering tunable solubility and electrostatic profiles. The introduction of a methyl group onto the pyridine scaffold alters the acid-base equilibria through two primary mechanisms: inductive electron donation (+I) and steric modulation .

  • Basicity Trend: Methyl substitution generally increases the pKa of the pyridinium nitrogen (making it more basic) by stabilizing the protonated cation via electron donation.

  • Acidity Trend: Methyl substitution generally decreases the acidity of the carboxylic acid (raising the pKa of the COOH group) by destabilizing the carboxylate anion.

  • Steric Exception: Substituents ortho to the carboxylic acid can force the carboxyl group out of planarity with the aromatic ring, disrupting conjugation and altering pKa values unpredictably compared to purely electronic predictions.

Fundamental Chemistry & Zwitterionic Nature

Unlike simple benzoic acid derivatives, pyridine carboxylic acids exist primarily as zwitterions in aqueous solution near their isoelectric point. This equilibrium is governed by two dissociation constants:

  • pKa₁ (Acidic): Protonation of the carboxylate (COO⁻ → COOH).

  • pKa₂ (Basic): Deprotonation of the pyridinium nitrogen (NH⁺ → N).

Zwitterion Equilibrium Diagram

The following diagram illustrates the pH-dependent speciation of a generic methyl-pyridine carboxylic acid.

ZwitterionEquilibrium Figure 1: pH-dependent speciation. The zwitterion dominates at pH values between pKa1 and pKa2. Cation Cationic Form (pH < pKa1) COOH / NH+ Zwitterion Zwitterionic Form (Isoelectric Point) COO- / NH+ Cation->Zwitterion  -H+ (pKa1)   Zwitterion->Cation  +H+   Anion Anionic Form (pH > pKa2) COO- / N Zwitterion->Anion  -H+ (pKa2)   Anion->Zwitterion  +H+  

[1]

Comparative Data Analysis

The table below synthesizes experimental and predicted dissociation constants. Note the shift in values relative to the non-methylated parent compounds.

Table 1: Dissociation Constants (25°C, Aqueous)
CompoundStructure RefpKa₁ (COOH)pKa₂ (NH⁺)Isoelectric Point (pI)Electronic Effect
Picolinic Acid 2-COOH1.015.393.20Baseline (Ortho N-COOH H-bond)
6-Methylpicolinic Acid 2-COOH, 6-Me~1.25.83~3.52+I effect increases N-basicity
Nicotinic Acid 3-COOH2.074.853.46Baseline
2-Methylnicotinic Acid 3-COOH, 2-Me~2.35.563.93Steric twist of COOH + Inductive
5-Methylnicotinic Acid 3-COOH, 5-Me~2.2*5.583.89Pure +I effect (Meta to COOH)
Isonicotinic Acid 4-COOH1.844.963.40Baseline

*Note: Acidic pKa values for methyl derivatives are often "apparent" values derived from isoelectric point calculations due to the strong zwitterionic overlap.

Key Observations:
  • Nitrogen Basicity: The addition of a methyl group consistently raises pKa₂. For example, 2-methylnicotinic acid (5.56) is significantly more basic than nicotinic acid (4.85) due to the electron-donating methyl group adjacent to the nitrogen.

  • Positional Impact:

    • 6-Methylpicolinic acid: The methyl group is ortho to the nitrogen but meta to the carboxylic acid. It strongly boosts nitrogen basicity (pKa₂ 5.83 vs 5.39) while minimally affecting the carboxylic acid compared to the steric crowding seen in 2-methylnicotinic acid.

    • 2-Methylnicotinic acid: The methyl group is ortho to the carboxylic acid. This creates steric hindrance , potentially twisting the carboxyl group out of the ring plane. This breaks conjugation, which can theoretically increase acidity, but the inductive effect (+I) usually dominates, resulting in a net decrease in acidity (higher pKa₁) compared to nicotinic acid.

Experimental Protocol: Potentiometric Determination

To accurately determine these values, simple acid-base titration is insufficient due to the overlapping ionization constants. A Potentiometric Titration with mathematical deconvolution (e.g., using Gran plots or software like HYPERQUAD) is required.

Protocol Workflow

ExperimentalProtocol Figure 2: Potentiometric Titration Workflow for Zwitterions Step1 1. Sample Preparation Dissolve 0.01M substance in degassed water (I=0.1M KCl) Step2 2. Acidification Add excess HCl to fully protonate (Start at pH < 1.5) Step1->Step2 Step3 3. Titration Titrate with carbonate-free NaOH (Read pH every 0.05 mL) Step2->Step3 Step4 4. Data Analysis Plot pH vs Volume Identify two inflection points Step3->Step4 Step5 5. Calculation Use Bjerrum method or Gran plot to solve Ka1, Ka2 Step4->Step5

Critical Technical Notes:
  • Ionic Strength (I): Maintain constant ionic strength (0.1 M KCl or NaCl) to minimize activity coefficient variations.

  • CO₂ Exclusion: Use an inert gas blanket (N₂ or Ar) during titration. Dissolved CO₂ forms carbonic acid, which interferes with the basic pKa determination.

  • Concentration: Ensure sample concentration is at least 10x the detection limit of the electrode, typically >1 mM.

References

  • NIST Standard Reference Database. pKa values for carboxylic acids and pyridines. National Institute of Standards and Technology.[1] [Link]

  • PubChem Compound Summary. 2-Methylnicotinic acid (CID 643373). National Center for Biotechnology Information. [Link]

  • Leito, I. et al. pKa values in organic chemistry – making maximum use of the available data.[2] Tetrahedron Letters (2018).[2] [Link]

  • Green, R. W. & Tong, H. K. The Constitution of the Pyridine Monocarboxylic Acids in their Isoelectric Forms. Journal of the American Chemical Society. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Bromo-4-methylpyridine-2-carboxylic Acid: A Framework for Safety and Operational Integrity

For the discerning researcher engaged in the complex landscape of drug discovery and development, the introduction of any new reagent into a workflow demands a rigorous and proactive approach to safety. 3-Bromo-4-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher engaged in the complex landscape of drug discovery and development, the introduction of any new reagent into a workflow demands a rigorous and proactive approach to safety. 3-Bromo-4-methylpyridine-2-carboxylic acid, a halogenated pyridine derivative, is one such compound whose structural motifs suggest a specific hazard profile that must be managed with foresight and precision. This guide moves beyond mere compliance, offering a framework for integrating this compound into your laboratory operations with the highest standards of scientific integrity and personal safety. Our objective is to build a self-validating system of protocols where safety is not an afterthought, but an intrinsic component of reliable and reproducible research.

While a specific Safety Data Sheet (SDS) for 3-Bromo-4-methylpyridine-2-carboxylic acid is not consistently available across all public databases, a robust safety protocol can be expertly constructed by analyzing data from structurally analogous compounds. This approach, grounded in chemical principles, allows us to anticipate reactivity and toxicity, thereby establishing a comprehensive plan for handling, storage, and disposal.

Anticipated Hazard Profile: An Evidence-Based Assessment

The chemical architecture of 3-Bromo-4-methylpyridine-2-carboxylic acid—featuring a pyridine ring, a carboxylic acid group, and a bromine substituent—informs its potential hazards. Analysis of SDS documentation for close structural relatives, such as 5-Bromo-3-methylpyridine-2-carboxylic acid and 6-Bromo-4-methylnicotinic acid, reveals a consistent pattern of hazard classifications.[1][2]

Based on this correlative data, we can infer the following GHS hazard classifications for 3-Bromo-4-methylpyridine-2-carboxylic acid, which should be adopted as the baseline for all risk assessments.

Hazard ClassHazard CategoryHazard StatementSource Citation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][3][4]

These classifications underscore the necessity of preventing direct contact, ingestion, and inhalation. The brominated aromatic nature of the compound also warrants careful consideration of its environmental fate and disposal, as such compounds can be persistent and bioaccumulative.[5][6]

The Hierarchy of Controls: Engineering Safety into Your Workflow

Personal protective equipment (PPE) is the final line of defense. Its effectiveness is predicated on the implementation of robust engineering and administrative controls that minimize exposure potential from the outset.

  • Engineering Controls: All handling of 3-Bromo-4-methylpyridine-2-carboxylic acid in its solid (powder) or dissolved form must be conducted within a certified chemical fume hood.[7] The fume hood provides critical containment of dusts and vapors, protecting the user from respiratory exposure. Ensure the sash is maintained at the lowest practical height.

  • Administrative Controls: Develop and prominently display a Standard Operating Procedure (SOP) for this chemical. The SOP should detail the specific hazards, required controls, and emergency procedures. Ensure all personnel handling the substance are trained on this SOP before commencing work. Restrict access to the designated handling area and prohibit eating, drinking, or smoking in the laboratory.[1][8]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and use of PPE must be deliberate and systematic. The following protocol provides a step-by-step guide for ensuring comprehensive protection.

Step-by-Step PPE Protocol
  • Pre-Operational Inspection: Before entering the designated handling area, visually inspect all PPE for defects, including tears in gloves, cracks in safety glasses, or signs of degradation on the lab coat.

  • Hand Protection: Don the first pair of nitrile gloves. Select gloves with a minimum thickness of 4 mil. For extended operations or when handling larger quantities, consider double-gloving, with the outer glove having a longer cuff that extends over the sleeve of the lab coat.

  • Body Protection: Wear a clean, long-sleeved laboratory coat made of a chemically resistant material. Ensure it is fully buttoned.

  • Eye and Face Protection: Wear tightly fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][9] If there is a significant risk of splashing (e.g., when transferring solutions or handling larger volumes), a full-face shield must be worn in addition to safety goggles.

  • Respiratory Protection: For routine handling within a certified fume hood, respiratory protection is typically not required. However, if there is a failure of engineering controls, or during spill cleanup operations, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[4]

  • Post-Operational Doffing: To prevent cross-contamination, remove PPE in the following order before exiting the laboratory: 1) outer gloves (if double-gloved), 2) lab coat, 3) face shield and goggles, 4) inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Initial Risk Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection start Start: Handling 3-Bromo-4-methylpyridine- 2-carboxylic acid task_type Is the task weighing solid, preparing a solution, or performing a reaction? start->task_type fume_hood Work performed in a certified chemical fume hood? task_type->fume_hood All tasks sop SOP reviewed and understood? fume_hood->sop Yes respirator Add NIOSH-approved respirator (OV/AG cartridge) fume_hood->respirator No base_ppe Standard PPE: - Nitrile Gloves (min. 4 mil) - Chemical Splash Goggles - Buttoned Lab Coat sop->base_ppe splash_risk Is there a significant splash risk? base_ppe->splash_risk face_shield Add Full Face Shield splash_risk->face_shield Yes spill_scenario Is this a spill cleanup or engineering control failure? splash_risk->spill_scenario No face_shield->spill_scenario spill_scenario->respirator Yes proceed Proceed with work spill_scenario->proceed No respirator->proceed

Caption: PPE selection workflow for handling 3-Bromo-4-methylpyridine-2-carboxylic acid.

Spill, Storage, and Disposal Plans: A Lifecycle Approach

An operational plan is incomplete without clear, actionable steps for managing contingencies and waste.

Emergency Procedures for Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call for medical assistance.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]

Storage Protocol

Store the container tightly closed in a dry, cool, and well-ventilated area.[4][7] Keep it segregated from strong oxidizing agents and incompatible materials.[4] The storage area should be clearly labeled.

Waste Disposal Plan

As a halogenated organic compound, 3-Bromo-4-methylpyridine-2-carboxylic acid and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be disposed of as hazardous waste.

  • Segregation: Collect all waste containing this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container.[10] The label must read "Hazardous Waste" and list "Halogenated Organic Waste" along with the specific chemical name.[11][12]

  • Compatibility: Do NOT mix this waste stream with non-halogenated organic solvents, strong acids or bases, or heavy metals.[11][13]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Disposal will likely involve high-temperature incineration at a regulated facility.[13]

By embedding these detailed protocols into your laboratory's culture, you establish a robust framework that protects researchers, ensures the integrity of your experimental work, and meets the highest standards of professional responsibility.

References

  • Princeton University Environmental Health and Safety. (n.d.). Organic Solvents. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Seńczuk-Przybyłowska, M., et al. (2001). [Toxicity of selected brominated aromatic compounds]. PubMed. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • European Chemicals Agency. (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Bromobenzene Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

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